molecular formula C6H6O5 B14294819 3-Hydroxyhexa-2,4-dienedioic acid CAS No. 113516-58-8

3-Hydroxyhexa-2,4-dienedioic acid

Cat. No.: B14294819
CAS No.: 113516-58-8
M. Wt: 158.11 g/mol
InChI Key: DLKZGMNZEDNHKO-UHFFFAOYSA-N
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Description

3-Hydroxyhexa-2,4-dienedioic acid is an organic compound with the molecular formula C6H6O5. It is a hexadienedioic acid derivative, characterized by the presence of hydroxyl and carboxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction, which utilizes dienedioic acid as a building block. This method is known for its broad substrate scope, good functional group tolerance, and the ability to introduce different moieties to both sides of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bonds and carboxyl groups can be reduced under appropriate conditions.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.

Major Products Formed

    Oxidation: Formation of keto acids or aldehydes.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

3-Hydroxyhexa-2,4-dienedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxyhexa-2,4-dienedioic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound’s ability to undergo directed Heck-decarboxylate coupling highlights its potential in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

113516-58-8

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

3-hydroxyhexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3,7H,(H,8,9)(H,10,11)

InChI Key

DLKZGMNZEDNHKO-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)O)C(=CC(=O)O)O

Origin of Product

United States

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